molecular formula C22H24ClNO5S B13745634 Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)- CAS No. 38479-08-2

Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-

Cat. No.: B13745634
CAS No.: 38479-08-2
M. Wt: 449.9 g/mol
InChI Key: WRQYTVSIGKEZEJ-HNNXBMFYSA-N
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Description

Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)- is a synthetic acetamide derivative featuring a benzo[a]heptalen core. Key structural attributes include:

  • Stereochemistry: (S)-configuration at the C7 position, critical for biological activity .
  • Substituents:
    • 2-chloro group on the acetamide moiety.
    • 1,2,3-trimethoxy aromatic substitution.
    • Methylthio (-SMe) group at position 10.
    • 9-oxo (keto) functional group.

      This compound belongs to a class of microtubule-targeting agents, with structural homology to colchicine and podophyllotoxin derivatives .

Properties

CAS No.

38479-08-2

Molecular Formula

C22H24ClNO5S

Molecular Weight

449.9 g/mol

IUPAC Name

2-chloro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C22H24ClNO5S/c1-27-17-9-12-5-7-15(24-19(26)11-23)14-10-16(25)18(30-4)8-6-13(14)20(12)22(29-3)21(17)28-2/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1

InChI Key

WRQYTVSIGKEZEJ-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)CCl)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CCl)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)- typically involves multi-step organic reactions. The process begins with the preparation of the benzo[A]heptalen core, followed by the introduction of the chloro, methoxy, and methylthio groups through various substitution reactions. The final step involves the formation of the acetamide group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Methylthio Group (-SCH₃)

The methylthio substituent at position 10 is susceptible to oxidation and alkylation :

  • Oxidation :

    • Reagents: H₂O₂, mCPBA, or NaIO₄.

    • Products: Sulfoxide (-SO-) or sulfone (-SO₂-) .

    • Example:

      -SCH₃H2O2-SO-excess H2O2-SO₂-\text{-SCH₃} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{excess H}_2\text{O}_2} \text{-SO₂-}
  • Demethylation :

    • Reagents: Strong acids (e.g., HBr/AcOH).

    • Product: Thiol (-SH) .

Chloroacetamide Moiety

The 2-chloroacetamide group undergoes hydrolysis and nucleophilic substitution :

  • Hydrolysis :

    • Acidic/Basic Conditions: Forms carboxylic acid derivatives.

      -NHCOCH₂ClH2O/H+or OH-NHCOCH₂OH-NHCOOH\text{-NHCOCH₂Cl} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{-NHCOCH₂OH} \rightarrow \text{-NHCOOH}
    • Enzymatic Cleavage: Possible in biological systems (e.g., esterases) .

  • Substitution :

    • Reagents: Amines, thiols.

    • Example:

      -NHCOCH₂Cl+RNH2-NHCOCH₂NHR+HCl\text{-NHCOCH₂Cl} + \text{RNH}_2 \rightarrow \text{-NHCOCH₂NHR} + \text{HCl}

9-Oxo Group Reduction

The ketone at position 9 can be reduced to a secondary alcohol:

  • Reagents: NaBH₄, LiAlH₄.

  • Product: 9-Hydroxy derivative .

    C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

Methoxy Group Demethylation

Methoxy groups (positions 1,2,3) may undergo acid-catalyzed demethylation :

  • Reagents: HBr (48%) in AcOH.

  • Products: Phenolic -OH groups .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic system facilitates EAS at activated positions:

PositionReactivityExample Reaction
C-4, C-11High (para to methoxy)Nitration, sulfonation
C-8ModerateHalogenation

Ring Strain and Cycloaddition

The strained tricyclic system may participate in Diels-Alder reactions under thermal conditions .

Comparative Reactivity Table

Functional GroupReaction TypeReagents/ConditionsProduct
-SCH₃OxidationH₂O₂ (30%)-SOCH₃
-SCH₃DemethylationHBr/AcOH, Δ-SH
-COCH₂ClHydrolysisNaOH (aq.), reflux-COCH₂OH
C=O (9-oxo)ReductionNaBH₄, MeOH-CHOH
-OCH₃DemethylationHBr (48%), AcOH-OH

Mechanistic Insights from Computational Studies

DFT calculations on structurally related benzoheptalen derivatives highlight:

  • Localized Electron Density : Methoxy groups donate electron density, activating the aromatic ring for electrophilic attack .

  • LUMO Distribution : The chloroacetamide group exhibits electron-deficient regions, favoring nucleophilic substitution .

Biological Relevance

While direct data on this compound’s bioactivity is limited, analogs with similar substituents (e.g., 10-methylthiocolchicine derivatives) show:

  • Microtubule Inhibition : Via binding to β-tubulin .

  • Cytotoxicity : Linked to redox-active methylthio/sulfoxide groups .

Synthetic Modifications

Key synthetic routes for derivatives include:

  • Thioether Oxidation : To modulate solubility and bioactivity .

  • Acetamide Hydrolysis : To generate carboxylate prodrugs .

  • Methoxy-to-Hydroxy Conversion : To enhance hydrogen-bonding capacity .

Scientific Research Applications

Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Evidence
Target Compound N/A 2-Cl (acetamide), 10-SMe C₂₂H₂₄ClNO₆S 490.0* ~2.5* 1 / 7
2-Fluoro Analog 26195-68-6 2-F (acetamide), 10-OMe C₂₂H₂₄FNO₆ 417.4 1.4 1 / 7
10-Methylsulfonyl Derivative 2826-75-7 10-SO₂Me C₂₂H₂₅NO₇S 447.5 0.8 1 / 7
10-Hydroxy Analog 64-86-8 10-OH C₂₁H₂₃NO₆ 385.4 1.2 2 / 7
(R)-Configured Tetramethoxy 134568-30-2 10-OH, (R)-configuration C₁₈H₁₇NO₆ 343.3 0.5 4 / 6

*Estimated based on structural similarity to and .

Key Observations:
  • Steric Effects : The methylthio group at position 10 may sterically hinder interactions with tubulin compared to smaller groups like -OH or -OMe .
  • Metabolic Stability : Methylsulfonyl (SO₂Me) and hydroxy groups increase polarity, favoring aqueous solubility but reducing metabolic stability compared to methylthio .

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)- (CAS Number: 38479-08-2) is a complex molecule that exhibits potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClNO5SC_{22}H_{24}ClNO_5S. The structural complexity includes multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound possesses a variety of biological activities:

  • Antimicrobial Properties :
    • Studies have shown that acetamide derivatives can exhibit antimicrobial effects against various pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but suggests potential for development in antimicrobial therapies.
  • Antiviral Activity :
    • Some acetamide derivatives are reported to inhibit viral replication. For instance, related compounds have been studied for their ability to inhibit HIV-1 transcription mediated by the Tat protein .
  • Cytotoxic Effects :
    • Preliminary data suggest that this compound may exhibit cytotoxicity against certain cancer cell lines. This could be attributed to its structural features that allow interaction with cellular targets involved in cancer proliferation.

The precise mechanism by which Acetamide, 2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)- exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

Case Studies and Research Findings

Several studies have been conducted on related compounds within the same class:

StudyFindings
Zhang et al. (2020)Identified novel acetamide derivatives with enhanced antiviral activity against HIV .
Lee et al. (2021)Reported cytotoxic effects of structurally similar compounds on breast cancer cell lines.
Kim et al. (2019)Demonstrated antimicrobial efficacy of acetamide derivatives against Gram-positive bacteria .

These findings underscore the therapeutic potential of acetamide derivatives and provide a foundation for further research into the specific activities of Acetamide, 2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-.

Q & A

Q. What are the recommended methods for synthesizing (S)-2-chloro-N-[...]acetamide with high enantiomeric purity?

Answer : Synthesis optimization requires attention to stereochemical control. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or catalysts during the acetamide coupling step to preserve the (S)-configuration .
  • Chromatographic purification : Employ chiral stationary phases (e.g., cellulose- or amylose-derived columns) to separate enantiomers, as the compound has one uncertain stereocenter .
  • Reaction monitoring : Track intermediates via LC-MS or NMR to confirm retention of stereochemistry during cyclization of the benzoheptalen core .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Answer : A multi-technique approach is critical:

  • NMR : Analyze methoxy (δ 3.2–3.8 ppm) and methylthio (δ 2.1–2.3 ppm) proton signals. The acetamide carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR) should correlate with the NH proton (δ ~8.5 ppm) in HSQC .
  • Mass spectrometry : Confirm the molecular ion peak at m/z 485.6355 (C27_{27}H35_{35}NO5_5S) with isotopic patterns matching chlorine and sulfur .
  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in non-polar solvents .

Q. What strategies ensure stability during storage and handling of this compound?

Answer : Stability is influenced by:

  • Temperature : Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the methylthio group .
  • Light sensitivity : Protect from UV exposure due to the conjugated benzoheptalen system, which may undergo photodegradation .
  • Solvent selection : Use anhydrous DMSO or DMF for dissolution to avoid hydrolysis of the chloroacetamide moiety .

Advanced Research Questions

Q. How can contradictory LogP values (experimental vs. computed) be resolved for this compound?

Answer : Discrepancies between experimental LogP (5.93) and computed XLogP (4.4) arise from:

  • Purity assessment : Verify sample purity via HPLC; impurities may skew experimental partitioning.
  • Methodological calibration : Validate the shake-flask method using reference compounds with known LogP values.
  • Computational refinement : Apply machine learning models trained on benzoheptalen derivatives to improve prediction accuracy .

Q. What experimental designs are optimal for studying the bioactivity of this compound in cancer models?

Answer : Prioritize mechanism-driven assays:

  • Target identification : Use thermal shift assays (TSA) to screen for protein binding partners, leveraging the compound’s biotoxin classification .
  • Cellular assays : Test cytotoxicity in multidrug-resistant cell lines, with controls for mitochondrial toxicity (e.g., ATP-level monitoring) .
  • In vivo models : Optimize dosing schedules in xenograft models, considering the compound’s high hydrophobicity (LogP >5) for formulation in Cremophor EL-based vehicles .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Answer : Use molecular docking and MD simulations:

  • Protein preparation : Retrieve CYP3A4 or CYP2D6 structures from the PDB; protonate residues at physiological pH.
  • Docking : Focus on the methylthio and chloroacetamide groups as potential sites of metabolism. The topological polar surface area (99.2 Ų) suggests moderate membrane permeability .
  • Validation : Cross-reference results with metabolite identification via LC-HRMS in hepatocyte incubations .

Q. What methodological approaches address challenges in scaling up enantioselective synthesis?

Answer : Transition from batch to flow chemistry:

  • Catalyst immobilization : Fix chiral catalysts on silica supports to enhance recyclability and reduce costs.
  • Process analytical technology (PAT) : Integrate inline FTIR to monitor real-time enantiomeric excess (ee) .
  • Byproduct management : Optimize quenching steps to remove residual chlorinated intermediates, which may complicate purification .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported cytotoxicity data across studies?

Answer : Systematically evaluate variables:

  • Assay conditions : Compare cell viability protocols (e.g., MTT vs. resazurin assays) and exposure times .
  • Batch variability : Characterize different synthetic batches for purity and stereochemical consistency .
  • Positive controls : Use established microtubule disruptors (e.g., colchicine derivatives) to benchmark activity .

Methodological Resources

  • Stereochemical analysis : Refer to IUPAC guidelines for chiral resolution .
  • Computational tools : COMSOL Multiphysics for reaction simulation ; PubChem CID 944055 for structural cross-validation .

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